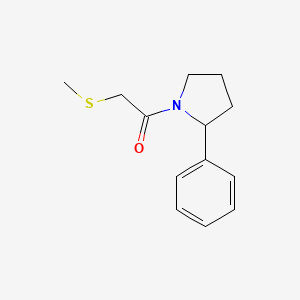
N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-3-carboxamide, also known as PHCCC, is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-3-carboxamide acts as a positive allosteric modulator of the mGluR4 receptor. This receptor is primarily expressed in the brain and is involved in the regulation of neurotransmitter release. By modulating the activity of this receptor, N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-3-carboxamide can alter the release of neurotransmitters such as dopamine, glutamate, and GABA, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-3-carboxamide has been shown to increase the activity of the mGluR4 receptor, leading to an increase in the release of GABA and a decrease in the release of glutamate. This can lead to a reduction in excitotoxicity and neuroinflammation, which are common features of various neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-3-carboxamide is its selectivity for the mGluR4 receptor, which reduces the potential for off-target effects. Additionally, it has been shown to have good bioavailability and can cross the blood-brain barrier. However, one limitation of N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-3-carboxamide is its relatively short half-life, which can make dosing and administration challenging.
Orientations Futures
There are several potential future directions for research on N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-3-carboxamide. One area of interest is its potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease and amyotrophic lateral sclerosis. Additionally, there is interest in exploring the use of N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-3-carboxamide as a tool for studying the role of the mGluR4 receptor in various neurological and psychiatric disorders. Finally, there is potential for the development of novel drugs based on the structure of N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-3-carboxamide that could have improved pharmacokinetic properties and therapeutic efficacy.
Méthodes De Synthèse
N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-3-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of 2,3-dihydro-1H-indene-1-carboxylic acid, which is then converted to the corresponding acid chloride. This is then reacted with N-methyl-3-pyridinecarboxamide in the presence of a base to yield N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-3-carboxamide.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-3-carboxamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-18(16(19)13-6-4-10-17-11-13)15-9-8-12-5-2-3-7-14(12)15/h2-7,10-11,15H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEVFWVGYATYAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C12)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide](/img/structure/B7493251.png)


![4-[4-(2,5-dichlorophenyl)sulfonylpiperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7493270.png)





![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7493313.png)